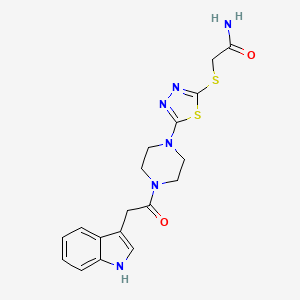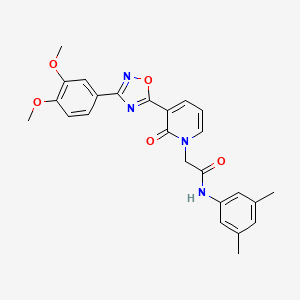
5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
Übersicht
Beschreibung
5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, commonly known as MMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPI belongs to the class of imidazole derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of MMPI is not fully understood. However, it has been suggested that MMPI may exert its biological activities by inhibiting the activity of enzymes such as matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. MMPI has been shown to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. MMPI has also been reported to inhibit the activity of HIV-1 integrase, which is essential for viral replication.
Biochemical and Physiological Effects:
MMPI has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MMPI has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Additionally, MMPI has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. MMPI has also been shown to possess antioxidant activity by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MMPI is its broad-spectrum biological activity. MMPI has been shown to possess antitumor, antiviral, anti-inflammatory, and antioxidant activities, making it a promising candidate for the development of novel therapeutics. Another advantage of MMPI is its relatively low toxicity. MMPI has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of MMPI is its low solubility in water, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on MMPI. One of the potential applications of MMPI is in the development of novel anticancer agents. MMPI has been shown to possess potent antitumor activity and has the potential to be developed into a new class of chemotherapeutic agents. Another future direction for the research on MMPI is in the development of novel antiviral agents. MMPI has been shown to inhibit the replication of HIV-1 and hepatitis C virus, making it a promising candidate for the development of new antiviral drugs. Additionally, the development of MMPI analogs with improved solubility and bioavailability could enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential therapeutic applications. It has been reported to possess antitumor, antiviral, anti-inflammatory, and antioxidant activities. MMPI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the replication of HIV-1 and hepatitis C virus. MMPI has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MMPI has been shown to possess antioxidant activity by scavenging free radicals.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-3-7-14(8-4-12)19-16(11-18-17(19)21)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDJKORWDAOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





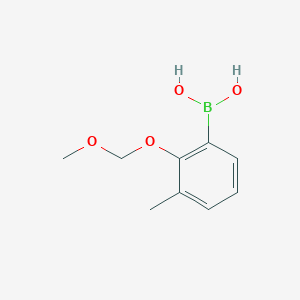
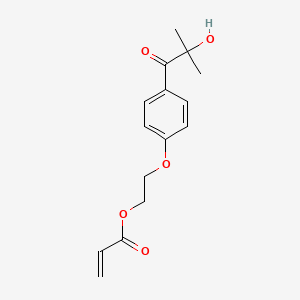
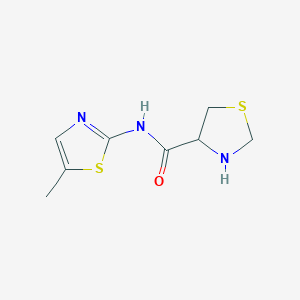
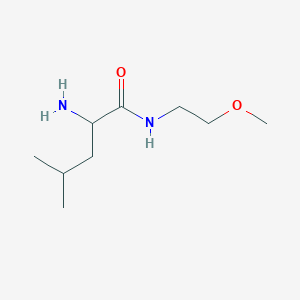
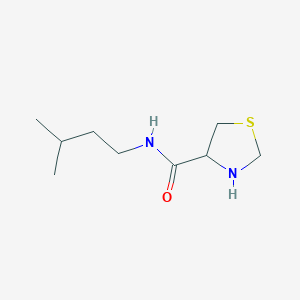
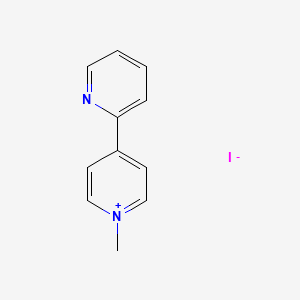
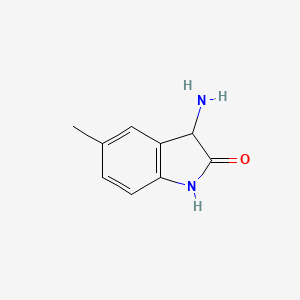
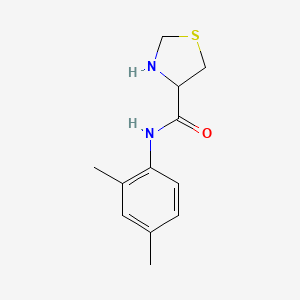
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B3212605.png)
![5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3212613.png)
